2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide derivatives have demonstrated promising anticancer activity in preclinical studies [, ]. These compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, including liver, breast, and leukemia cells. This activity is attributed, in part, to their ability to inhibit HDACs, leading to the reactivation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells.
Research suggests that certain derivatives of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide possess antiangiogenic properties []. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By inhibiting angiogenesis, these compounds can potentially limit the nutrient supply to tumors, thereby hindering their growth and spread.
As mentioned previously, some derivatives of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide act as potent and selective HDAC inhibitors [, ]. This property has significant implications for their potential therapeutic application in cancer and other diseases. By inhibiting HDACs, these compounds can modulate gene expression, leading to a variety of downstream effects, including cell cycle arrest, differentiation, and apoptosis.
Analogs of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide have been explored for their ability to target neurotensin receptors, particularly NTS2 [, ]. This interaction makes them promising candidates for the development of novel analgesics for chronic pain conditions like neuropathic pain.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3